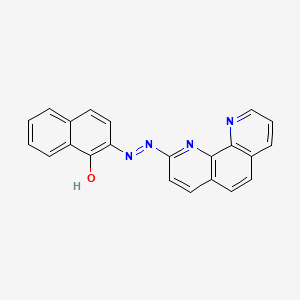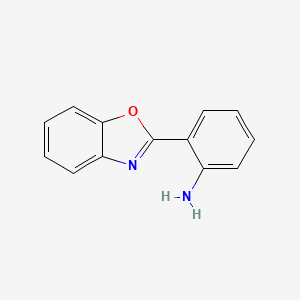![molecular formula C28H28N4O4 B1230227 [4-(2-Pyridinyl)-1-piperazinyl]-[2-(3,4,5-trimethoxyphenyl)-4-quinolinyl]methanone](/img/structure/B1230227.png)
[4-(2-Pyridinyl)-1-piperazinyl]-[2-(3,4,5-trimethoxyphenyl)-4-quinolinyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2-pyridinyl)-1-piperazinyl]-[2-(3,4,5-trimethoxyphenyl)-4-quinolinyl]methanone is a member of quinolines.
Scientific Research Applications
Synthesis and Therapeutic Potential
- A study by Abbasi et al. (2019) involved the synthesis of similar compounds, with a focus on their potential as therapeutic agents. They synthesized a series of compounds related in structure and evaluated them for inhibitory activity against α-glucosidase enzyme, showing considerable activity, which suggests potential applications in managing diabetes or related disorders Abbasi et al., 2019.
Spectroscopic Properties and Solvent Effects
- Research by Al-Ansari (2016) explored the electronic absorption, excitation, and fluorescence properties of compounds structurally similar to the query molecule. The study highlighted how the solvent's polarity and hydrogen-bonding abilities can affect these properties, which is crucial for applications in fluorescent probes or materials science Al-Ansari, 2016.
Anticancer Applications
- Perreault et al. (2017) investigated a derivative closely related to the queried compound for its potential in treating breast cancer. The study found that the compound exhibited potent cytotoxic activity in breast cancer cell culture and effectively blocked tumor growth in a mouse model, indicating its promise as an anticancer agent Perreault et al., 2017.
Molecular Interaction Studies
- A molecular interaction study conducted by Shim et al. (2002) on a related antagonist compound provided insights into the binding interactions with CB1 cannabinoid receptors. Such studies are vital for drug design and understanding receptor-ligand interactions Shim et al., 2002.
Antimicrobial Activity
- Patel et al. (2011) synthesized new pyridine derivatives, including compounds similar to the queried molecule, and evaluated their antimicrobial activity. Their findings provide a basis for developing new antimicrobial agents Patel et al., 2011.
Thermochemical Studies
- Dunstan (2003) conducted thermochemical studies on adducts of tin(IV) chloride with heterocyclic bases, including compounds related to the query. Such studies are essential for understanding the thermodynamics of molecular interactions, which is crucial in materials science and catalysis Dunstan, 2003.
In Silico and Enzyme Inhibitory Studies
- Hussain et al. (2017) synthesized derivatives and conducted in silico studies, revealing significant enzyme inhibitory activity. These studies are pivotal for discovering new drugs and understanding their mode of action Hussain et al., 2017.
properties
Product Name |
[4-(2-Pyridinyl)-1-piperazinyl]-[2-(3,4,5-trimethoxyphenyl)-4-quinolinyl]methanone |
|---|---|
Molecular Formula |
C28H28N4O4 |
Molecular Weight |
484.5 g/mol |
IUPAC Name |
(4-pyridin-2-ylpiperazin-1-yl)-[2-(3,4,5-trimethoxyphenyl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C28H28N4O4/c1-34-24-16-19(17-25(35-2)27(24)36-3)23-18-21(20-8-4-5-9-22(20)30-23)28(33)32-14-12-31(13-15-32)26-10-6-7-11-29-26/h4-11,16-18H,12-15H2,1-3H3 |
InChI Key |
KYEGRIRKYLGVNS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=CC=CC=N5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-methoxyethyl)-9-methyl-1-oxo-N-(thiophen-2-ylmethyl)-4-pyrido[3,4-b]indolecarboxamide](/img/structure/B1230145.png)
![1-(3,4-Dichlorophenyl)-3-[1-(4-morpholinyl)-1-phenylpropan-2-yl]urea](/img/structure/B1230147.png)


![6-Chloro-3-[5-(2,5-dimethoxyphenyl)-1-methylsulfonyl-3-pyrazolidinylidene]-4-phenyl-2-quinolinone](/img/structure/B1230155.png)
![[4,12-Diacetyloxy-1,9,15-trihydroxy-10-(hydroxymethyl)-14,17,17-trimethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1230157.png)
![N-[2-(diethylamino)-5-(4-morpholinylsulfonyl)phenyl]-2-[(phenylmethyl)amino]acetamide](/img/structure/B1230158.png)
![3,4,5,6-Tetrahydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B1230161.png)
![2-(4-Morpholinyl)-10-pyridazino[6,1-b]quinazolinone](/img/structure/B1230162.png)



![6-methoxy-2-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]-4-quinolinamine](/img/structure/B1230166.png)
